N,N-Dimethyl-l-leucine (DiLeu) is a chiral derivatizing reagent primarily used in mass spectrometry (MS)-based quantitative proteomics and metabolomics. [, , , ] DiLeu enables the relative and absolute quantification of peptides, proteins, and amine-containing metabolites in complex biological samples. [, , ] It serves as a cost-effective alternative to commercially available isobaric tagging reagents like iTRAQ and TMT. [, ]
N,N-Dimethyl-l-leucine can be synthesized through various methods, with the most common involving the reductive N,N-dimethylation of l-leucine. One notable procedure includes:
This method allows for efficient synthesis while maintaining high yields and purity levels of N,N-Dimethyl-l-leucine .
The molecular structure of N,N-Dimethyl-l-leucine features a branched-chain configuration typical of leucine derivatives. Key structural characteristics include:
The three-dimensional conformation is influenced by steric interactions between the methyl groups and the backbone, affecting its biological activity and interaction with enzymes .
N,N-Dimethyl-l-leucine participates in various chemical reactions, particularly in peptide synthesis and mass spectrometry applications:
The mechanism of action for N,N-Dimethyl-l-leucine primarily relates to its role in mass spectrometry:
N,N-Dimethyl-l-leucine exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications, including synthesis and analytical techniques .
N,N-Dimethyl-l-leucine has several significant applications in scientific research:
The rational design of N,N-dimethylated amino acids stems from early investigations into isotopic labeling strategies for biomolecules. Formaldehyde dimethylation—one of the most economical peptide derivatization techniques—demonstrated that N-methyl groups could generate intense a₁ reporter ions during tandem mass spectrometry (MS/MS) fragmentation [1]. This phenomenon inspired the targeted development of N,N-dimethyl-L-leucine (DiLeu) as a stable, synthetically accessible scaffold. Unlike commercial isobaric tags (e.g., iTRAQ, TMT), DiLeu reagents leverage leucine’s hydrophobicity and commercial availability, enabling a streamlined synthetic route: isotopic leucine undergoes reductive dimethylation using formaldehyde/NaBH₃CN or deuterated equivalents (CD₂O/NaBD₃CN), followed by triazine ester activation for peptide coupling [1] [4]. This process reduced production costs by >95% compared to commercial tags while maintaining analytical precision [2].
A critical advancement was ensuring chiral integrity during synthesis. Early dimethylation reactions risked racemization, compromising peptide-binding specificity. Studies confirmed that ice-bath conditions (0–5°C) during reductive alkylation preserved L-configuration, essential for efficient enzyme recognition in proteolytic workflows [1]. Additionally, chiral ligand-exchange chromatography (CLEC) with N,N-dimethyl-L-phenylalanine/Cu(II) complexes validated enantiopurity, resolving underivatized leucine enantiomers via pseudo-diastereomeric complex formation [6]. This established DiLeu as a stereochemically stable reagent compatible with biological matrices.
Table 1: Key Synthetic Improvements in DiLeu Development
Parameter | Initial Approach | Optimized Method | Impact |
---|---|---|---|
Isotope Incorporation | ¹³C/¹⁵N-leucine purchase | ¹⁸O exchange (acidic H₂¹⁸O) | Enabled m/z 115–118 reporters [1] |
Reducing Agent | NaBH₄ | NaBH₃CN/NaBD₃CN | Controlled kinetics, minimized side products |
Purification | HPLC | Flash chromatography (MeOH/CH₂Cl₂) | Scalability, 80% yield [1] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1